Acacetin-7-glucuronide
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Overview
Description
Acacetin-7-glucuronide is a naturally occurring flavonoid glucuronide, derived from acacetinThe compound is recognized for its beneficial properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acacetin-7-glucuronide typically involves the glucuronidation of acacetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses specific enzymes like UDP-glucuronosyltransferases, while chemical methods involve the use of glucuronic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification processes. The methanolic leaf extract of certain plants, such as Callicarpa maingayi, is a common source of this compound .
Chemical Reactions Analysis
Types of Reactions: Acacetin-7-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include modified flavonoid derivatives with enhanced biological activities .
Scientific Research Applications
Acacetin-7-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glucuronidation processes and flavonoid chemistry.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
The mechanism of action of acacetin-7-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the p38 MAPK and NF-κB pathways. These interactions lead to the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and oxidative stress .
Comparison with Similar Compounds
Luteolin-7-O-glucuronide: Another flavonoid glucuronide with similar anti-inflammatory and antioxidant properties.
Scutellarein-7-O-glucuronide: Known for its neuroprotective and anticancer activities.
Uniqueness: Acacetin-7-glucuronide stands out due to its specific molecular structure and its potent inhibitory effects on certain enzymes and signaling pathways. Its unique combination of biological activities makes it a valuable compound for various therapeutic applications .
Properties
Molecular Formula |
C22H20O11 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)14-8-13(24)16-12(23)6-11(7-15(16)32-14)31-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
ZWVNKIJIVBIMSW-SXFAUFNYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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